![molecular formula C15H11FO5 B6408282 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261908-92-2](/img/structure/B6408282.png)
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%
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Overview
Description
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% (4-FMCHB) is a synthetic compound that has been studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and methanol. 4-FMCHB has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.
Scientific Research Applications
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a marker for the detection of proteins and as a tool for studying the structure and function of proteins. 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has also been used as a substrate for the detection of enzyme activity, as a reagent for the synthesis of peptides, and as a tool for studying the binding of proteins to small molecules.
Mechanism of Action
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% functions as a substrate for enzymes. When an enzyme binds to 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%, it catalyzes the reaction of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% with the enzyme's active site. This reaction produces a product that is then released from the enzyme.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and phosphatases. 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has also been shown to modulate the activity of certain proteins, including G-protein-coupled receptors and ion channels.
Advantages and Limitations for Lab Experiments
The use of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound that can be used in a variety of experiments. It is also relatively stable and has a low toxicity profile. However, the use of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments also has some limitations. It is not suitable for use in experiments that require high concentrations of the compound, as it is only 95% pure. Additionally, it is not suitable for use in experiments that require the detection of small amounts of proteins, as it is not as sensitive as other substrates.
Future Directions
The potential applications of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% in scientific research are still being explored. Future research could focus on developing more sensitive methods for detecting 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%, as well as exploring the potential applications of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% in other areas of scientific research, such as drug development and disease diagnosis. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% on different proteins and enzymes. Finally, future research could focus on developing new synthetic methods for producing 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% with higher purity levels.
Synthesis Methods
The synthesis of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% involves the reaction of 2-fluoro-4-methoxycarbonylbenzaldehyde with 2-hydroxybenzoic acid. This reaction is typically carried out in an acidic solution, such as hydrochloric acid, at room temperature. The reaction produces a white crystalline powder that is 95% pure.
properties
IUPAC Name |
4-(2-fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-15(20)9-3-4-10(12(16)6-9)8-2-5-11(14(18)19)13(17)7-8/h2-7,17H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJIBQLVBOMNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691429 |
Source
|
Record name | 2'-Fluoro-3-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid | |
CAS RN |
1261908-92-2 |
Source
|
Record name | 2'-Fluoro-3-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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